Pantetheine

Catalog No.
S541885
CAS No.
496-65-1
M.F
C11H22N2O4S
M. Wt
278.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pantetheine

CAS Number

496-65-1

Product Name

Pantetheine

IUPAC Name

2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

InChI

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)

InChI Key

ZNXZGRMVNNHPCA-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O

Solubility

Soluble in DMSO

Synonyms

(R)-Pantetheine; R Pantetheine; (R) Pantetheine; (R)Pantetheine; R-Pantetheine; (D)-(+)-Pantetheine; N-(Pantothenyl)-ß-aminoethanethiol; LBF (Lactobacillus bulgaricus factor);

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCS)O

Description

The exact mass of the compound Pantetheine is 278.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of pantetheines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fatty Acid Biosynthesis

Fatty acid biosynthesis is the process by which cells create fatty acids, essential for energy storage and cell membrane structure. Pantetheine acts as a component of Acyl Carrier Protein (ACP) which carries fatty acid intermediates during biosynthesis. Studies utilize Pantetheine to investigate enzymes involved in this pathway. For instance, research explores how Pantetheine modulates the activity of enzymes like acyl-ACP synthetase and β-ketoacyl-ACP synthase [1]. This knowledge can provide insights into regulating fatty acid production, potentially impacting obesity and metabolic disorders.

Source

[1] BenchChem - 3-Pentynoyl-S-pantetheine-11-pivalate

Polyketide Biosynthesis

Polyketides are a diverse group of natural products with various pharmaceutical applications, including antibiotics and immunosuppressants. Pantetheine, similar to fatty acid synthesis, is a vital component in polyketide biosynthesis. Research utilizes Pantetheine to study the role of ACP in this pathway. By understanding how Pantetheine interacts with enzymes involved, scientists can potentially manipulate polyketide production for developing new drugs [1].

Source

[1] BenchChem - 3-Pentynoyl-S-pantetheine-11-pivalate

Pantetheine is a biochemical compound that serves as an important intermediate in the metabolism of coenzyme A, playing a crucial role in various biological processes. It is the cysteamine amide analog of pantothenic acid (vitamin B5) and is involved in the synthesis and function of coenzyme A, which is essential for fatty acid metabolism and the synthesis of acetyl coenzyme A. Pantetheine itself can be broken down by the enzyme pantetheinase into cysteamine and pantothenic acid, illustrating its role in metabolic pathways .

Pantetheine is structurally significant as it represents a key component of pantethine, a dimeric form that is often marketed as a dietary supplement for its potential benefits in managing cholesterol levels . This compound has been identified as a vital element in the chemistry of life, with implications for understanding the origins of biological molecules on early Earth .

Central to its biological functions:

  • Dephosphorylation: Pantetheine is produced from phosphopantetheine through a dephosphorylation reaction, which can be catalyzed by alkaline phosphatase:
    phosphopantetheinepantetheine+Pi\text{phosphopantetheine}\rightarrow \text{pantetheine}+\text{P}_i
  • Degradation: The breakdown of pantetheine by pantetheinase results in:
    pantetheinecysteamine+pantothenate\text{pantetheine}\rightarrow \text{cysteamine}+\text{pantothenate}

These reactions underscore pantetheine's role as a precursor to other biologically significant compounds and its involvement in metabolic pathways that sustain cellular functions .

Pantetheine exhibits several biological activities, primarily through its role as a precursor to coenzyme A. It is integral to:

  • Fatty Acid Metabolism: By contributing to the formation of acetyl coenzyme A, pantetheine plays a critical role in the synthesis and oxidation of fatty acids.
  • Energy Production: Acetyl coenzyme A derived from pantetheine is essential for the Krebs cycle, which generates ATP, the energy currency of cells.
  • Synthesis of Hormones and Neurotransmitters: Coenzyme A is involved in the biosynthesis of steroid hormones and neurotransmitters, indicating pantetheine's broader physiological relevance .

The synthesis of pantetheine has been explored through various methods:

  • Chemical Synthesis from Aminonitriles: Recent studies have demonstrated that pantetheine can be synthesized from simple chemicals like formaldehyde and hydrogen cyanide under mild conditions, yielding high quantities without requiring complex setups .
  • Biological Synthesis: In vivo, pantetheine is synthesized from pantothenic acid through enzymatic pathways involving cysteamine. This natural synthesis underscores its importance in cellular metabolism and nutrient utilization .
  • Nitrile Chemistry: Utilizing nitrile chemistry has shown promise for synthesizing pantetheine efficiently in aqueous solutions, suggesting pathways that could have existed on early Earth .

Pantetheine has several applications, particularly in health and nutrition:

  • Dietary Supplements: Pantethine, derived from pantetheine, is commonly used as a dietary supplement aimed at lowering cholesterol levels and improving lipid profiles.
  • Clinical Research: Studies have indicated that pantethine may help reduce total cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .
  • Research on Origins of Life: The ease with which pantetheine can be synthesized under primordial conditions suggests it may have played a significant role in the emergence of life on Earth .

Research into the interactions involving pantetheine primarily focuses on its metabolic pathways:

  • Cholesterol Metabolism: Studies indicate that pantethine affects lipid metabolism by modulating enzymes involved in cholesterol synthesis and degradation.
  • Cofactor Interactions: As part of coenzyme A, pantetheine interacts with various substrates in metabolic pathways, influencing processes such as fatty acid oxidation and energy production .

Pantetheine shares structural and functional similarities with several compounds related to vitamin B5 and coenzyme A. Here are some notable comparisons:

CompoundStructure/RelationUnique Features
Pantothenic AcidPrecursor to PantetheineEssential vitamin (B5) involved in energy metabolism.
CysteamineBreakdown productAmino thiol that participates in various metabolic processes.
PantethineDimer of PantetheineUsed as a dietary supplement for lipid management.
Acetyl Coenzyme AActive form involving PantetheineCentral role in metabolism; crucial for energy production.

Pantetheine's uniqueness lies in its direct involvement as an intermediate in coenzyme A synthesis while also being implicated in cholesterol metabolism through its derivative forms .

De Novo Biosynthesis in Prokaryotic Systems

The de novo biosynthesis of pantetheine in prokaryotic organisms represents a highly conserved metabolic pathway essential for coenzyme A production [1]. This pathway involves a series of enzymatic transformations that convert α-ketoisovalerate, an intermediate in branched-chain amino acid biosynthesis, into pantothenate through the coordinated action of multiple enzymes [1] [2].

Enzymatic Cascade from α-Ketoisovalerate to Pantothenate

The prokaryotic biosynthetic pathway begins with α-ketoisovalerate, which serves as the branching point between valine biosynthesis and pantothenate formation [1]. The first committed step involves the formation of α-ketopantoate through the action of ketopantoate hydroxymethyltransferase, utilizing N5,N10-methylene tetrahydrofolate as a cofactor [1] [3]. This reaction represents the initial divergence from valine metabolism toward pantothenate biosynthesis.

Following α-ketopantoate formation, the pathway proceeds through ketopantoate reduction to produce D-pantoate [1]. This reduction can be catalyzed by multiple enzymes in different bacterial species, including the primary ketopantoate reductase PanE, the alternative reductase PanG, and even the promiscuous ketol-acid reductoisomerase IlvC [4]. The presence of multiple reductases provides metabolic flexibility and ensures adequate pantoate supply under varying physiological conditions [4].

Parallel to pantoate synthesis, β-alanine is generated through the decarboxylation of L-aspartate by aspartate α-decarboxylase [1] [2]. This enzyme produces β-alanine and carbon dioxide, providing the amino acid component necessary for pantothenate formation [1]. The final condensation step combines D-pantoate with β-alanine through an ATP-dependent reaction catalyzed by pantothenate synthetase, yielding pantothenate as the end product [1] [5].

The enzymatic cascade demonstrates remarkable specificity and regulation, with each step subject to feedback control mechanisms that ensure appropriate pantothenate production relative to cellular demand [1] [6]. The pathway's efficiency is evidenced by the relatively low specific activities of the enzymes, ranging from 0.00014 to 0.001 μmol/min per mg protein, yet sufficient to support cellular coenzyme A requirements [2].

Role of PanB (Ketopantoate Hydroxymethyltransferase) and PanC (Pantothenate Synthetase)

Ketopantoate hydroxymethyltransferase (PanB) serves as the regulatory gateway enzyme in prokaryotic pantothenate biosynthesis [1] [3]. This enzyme catalyzes the transfer of a methylene group from N5,N10-methylene tetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate [1]. The enzyme exhibits a molecular weight of approximately 28 kilodaltons and forms a decameric complex with subunits arranged in opposing pentameric rings [1].

The catalytic mechanism of PanB requires magnesium ion coordination in the active site, with reported Km values of 1 millimolar for α-ketoisovalerate in Escherichia coli and 240 micromolar in Mycobacterium tuberculosis [1]. The enzyme demonstrates end-product inhibition by ketopantoate, providing a feedback mechanism that prevents excessive substrate conversion [1] [3]. Additionally, PanB activity can be inhibited by high concentrations of pantothenate and coenzyme A, though these concentrations typically exceed physiological levels [1].

Transcriptional regulation of PanB occurs through its organization within the panBCD operon, where enhanced expression of PanB alone can increase pantothenate production by 40-50 percent [1] [6]. Studies have demonstrated that a single base pair insertion upstream of the panB gene can optimize promoter spacing, resulting in a 10-fold increase in operon transcription and subsequent pantothenate overproduction [6].

Pantothenate synthetase (PanC) catalyzes the final step of pantothenate biosynthesis through ATP-dependent condensation of D-pantoate with β-alanine [1] [5]. The enzyme functions as a dimer with each subunit containing two domains that create an active site cavity partially covered by the C-terminal domain [5]. The catalytic mechanism proceeds through formation of a pantoyl adenylate intermediate following sequential binding of ATP and D-pantoate [5].

The reaction mechanism involves an ordered substrate binding sequence where ATP binds first, followed by D-pantoate, leading to pyrophosphate release and pantoyl adenylate formation [5]. The β-alanine substrate can only bind after intermediate formation, triggering product release of pantothenate and adenosine monophosphate [5]. This ordered mechanism ensures efficient substrate utilization and prevents wasteful ATP hydrolysis [5].

Crystal structural analysis of PanC from M. tuberculosis has revealed critical active site residues required for intermediate stabilization and catalysis [5]. The enzyme demonstrates specific activity values of approximately 1.74 seconds⁻¹ for the wild-type protein, with activity remaining stable across a range of buffer conditions and showing minimal inhibition by potential competitors such as butyrate or glycerol [5].

Eukaryotic Salvage Pathways

Eukaryotic organisms have evolved sophisticated salvage mechanisms to efficiently recycle pantetheine and maintain coenzyme A homeostasis without relying solely on de novo biosynthesis [7] [8]. These pathways represent critical adaptations that allow for the conservation of vitamin B5 resources and provide alternative routes for coenzyme A production when dietary pantothenate availability fluctuates [8].

Phosphopantetheine Recycling via Pantetheinase (Vanin-1)

Pantetheinase, primarily represented by vanin-1 in mammalian systems, functions as a glycosylphosphatidylinositol-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine into cysteamine and pantothenic acid [8] [9]. This enzyme plays a central role in the salvage pathway by enabling the recycling of pantothenic acid for subsequent coenzyme A biosynthesis [8].

Vanin-1 demonstrates high expression levels in metabolically active tissues including liver, intestine, and kidney, correlating with tissues that exhibit elevated coenzyme A turnover [8]. The enzyme's cellular localization on the plasma membrane allows for extracellular pantetheine processing, facilitating intercellular communication and metabolite exchange [8]. The pantetheinase reaction represents an irreversible hydrolytic cleavage that generates two distinct products with separate metabolic fates [8].

The kinetic properties of pantetheinase have been characterized using rat intestinal enzyme preparations, revealing a Michaelis constant of 4.6 micromolar for pantetheine substrate [10] [11]. The enzyme exhibits broad pH tolerance with optimal activity maintained across a range from pH 4.0 to 9.0, suggesting functional stability under varying physiological conditions [10]. This pH flexibility enables pantetheinase activity in diverse cellular compartments and extracellular environments [10].

Regulation of vanin-1 expression occurs through peroxisome proliferator-activated receptor gamma (PPAR-γ) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathways [8]. These transcriptional regulators coordinate vanin-1 expression with cellular energy status and metabolic demand, ensuring appropriate pantetheinase activity during periods of altered coenzyme A requirements [8].

The salvage pathway mediated by vanin-1 demonstrates particular importance during metabolic stress conditions where coenzyme A demand exceeds biosynthetic capacity [8]. Studies have shown that vanin-1 knockout mice exhibit altered lipid metabolism and increased susceptibility to oxidative stress, highlighting the enzyme's role in maintaining metabolic homeostasis [8].

Cysteamine Generation and Its Metabolic Implications

The generation of cysteamine through pantetheinase-mediated pantetheine hydrolysis represents a critical branch point in cellular metabolism with implications extending beyond coenzyme A homeostasis [8] [10]. Cysteamine serves multiple physiological functions including antioxidant activity, taurine biosynthesis precursor, and modulator of inflammatory responses [8].

Cysteamine's antioxidant properties stem from its sulfhydryl group, which can neutralize reactive oxygen species and protect cellular components from oxidative damage [8]. This protective function becomes particularly important in tissues with high metabolic activity and increased oxidative stress exposure [8]. The compound's ability to maintain cellular redox balance contributes to overall metabolic stability and cellular longevity [8].

The metabolic fate of cysteamine includes conversion to taurine through a series of oxidative reactions involving cysteamine dioxygenase and subsequent enzymatic modifications [8]. Taurine production represents a significant metabolic outcome of the pantetheine salvage pathway, linking coenzyme A metabolism to osmoregulation, membrane stabilization, and cardiac function [8].

Cellular cysteamine levels demonstrate tissue-specific variation, with measurements in human leukocytes ranging from 0.17 to 2.61 nanomoles per gram of tissue depending on the organ system [10] [12]. These variations reflect differential pantetheinase expression patterns and local metabolic demands for cysteamine-mediated functions [12].

The therapeutic potential of cysteamine has been explored in the treatment of cystinosis, where the compound helps reduce pathological cystine accumulation [10]. Clinical studies have demonstrated that pantethine administration can generate therapeutically relevant cysteamine levels, though direct cysteamine supplementation remains more effective for cystine depletion [10].

Metabolic implications of cysteamine generation extend to inflammatory modulation through its effects on immune cell function [8]. The compound influences macrophage polarization and dendritic cell antigen presentation pathways, suggesting roles in immune system regulation that complement its metabolic functions [8].

Regulatory Mechanisms in Coenzyme A Homeostasis

The maintenance of coenzyme A homeostasis requires sophisticated regulatory mechanisms that coordinate biosynthesis, degradation, and utilization across multiple cellular compartments [13] [14]. These regulatory systems ensure that coenzyme A levels remain appropriate for metabolic demand while preventing accumulation to potentially toxic concentrations [13].

Pantothenate kinase represents the primary regulatory control point in coenzyme A biosynthesis, with multiple isoforms exhibiting distinct regulatory properties [13]. Type I pantothenate kinases demonstrate feedback inhibition by coenzyme A at concentrations exceeding 1 millimolar, providing a mechanism to prevent overproduction when cellular levels are adequate [13]. This inhibition ensures that biosynthetic resources are not wasted on unnecessary coenzyme A production [13].

The mammalian pantothenate kinase system includes two alternatively spliced isoforms, PanK1α and PanK1β, with differential subcellular localization and regulatory properties [13]. PanK1α demonstrates predominant expression in heart and kidney tissues, while PanK1β shows highest expression in liver and kidney [13]. The PanK1β isoform exhibits unique regulatory characteristics including stimulation by coenzyme A and strong inhibition by acetyl-coenzyme A [13].

Transcriptional regulation mechanisms include the PanDZ complex in prokaryotic systems, which provides feedback control of β-alanine synthesis in response to coenzyme A concentrations [15] [16]. This regulatory system involves protein-protein interactions between the aspartate α-decarboxylase zymogen and the regulatory protein PanZ, with binding dependent on coenzyme A or acetyl-coenzyme A presence [15]. The complex formation inhibits β-alanine production, thereby limiting pantothenate synthesis when coenzyme A levels are elevated [15].

Post-translational regulatory mechanisms include thioesterase upregulation during coenzyme A depletion, which liberates free coenzyme A from acyl-coenzyme A conjugates [14]. Chemical inhibition studies using hopantenate have demonstrated that cells respond to coenzyme A depletion by increasing thioesterase expression and pyruvate dehydrogenase kinase 1 activity, preventing further coenzyme A consumption [14].

The carnitine buffering system provides an additional regulatory mechanism by maintaining the free coenzyme A pool during periods of metabolic stress [14]. When acyl-coenzyme A levels increase, carnitine acetyltransferase and related enzymes transfer acyl groups to carnitine, generating acylcarnitines and releasing free coenzyme A for continued metabolic function [14]. This buffering capacity proves essential for maintaining mitochondrial coenzyme A homeostasis during fatty acid oxidation and other acyl-consuming processes [14].

Cellular coenzyme A homeostasis also involves compartmentalization strategies that separate cytoplasmic and mitochondrial coenzyme A pools [17]. Age-related decline in coenzyme A levels has been associated with stem cell dysfunction and shortened lifespan, indicating the critical importance of maintaining adequate coenzyme A concentrations throughout organismal aging [17]. Interventions that restore coenzyme A levels through pantothenate or coenzyme A supplementation have demonstrated protective effects against age-related cellular dysfunction [17].

Data Tables

Table 1: Key Enzymes in Prokaryotic De Novo Pantetheine Biosynthesis Pathway

EnzymeEC NumberSubstrateProductMolecular Weight (kDa)
Ketopantoate hydroxymethyltransferase (PanB)EC 2.1.2.11α-ketoisovalerate + N5,N10-methylene tetrahydrofolateα-ketopantoate28.2
Pantothenate synthetase (PanC)EC 6.3.2.1D-pantoate + β-alanine + ATPPantothenate + AMP + PPi31.5
Aspartate α-decarboxylase (PanD)EC 4.1.1.15L-aspartateβ-alanine + CO212.8
Ketopantoate reductase (PanE)EC 1.1.1.169α-ketopantoate + NADPHD-pantoate + NADP+30.5-33.0
Alternative ketopantoate reductase (PanG)EC 1.1.1.169α-ketopantoate + NADPHD-pantoate + NADP+Not determined
Ketol-acid reductoisomerase (IlvC)EC 1.1.1.86α-ketopantoate + NADPHD-pantoate + NADP+37.0

Table 2: Enzymatic Kinetic Parameters for Pantetheine-Related Enzymes

EnzymeKm (μM)Kcat (s⁻¹)InhibitorspH Optimum
Ketopantoate hydroxymethyltransferase (E. coli)1000Not determinedKetopantoate (end-product)7.0-8.0
Ketopantoate hydroxymethyltransferase (M. tuberculosis)240Not determinedKetopantoate (end-product)7.0-8.0
Pantothenate kinase (E. coli) - pantothenate18.51.74CoA (>1 mM), Acetyl-CoA7.4
Pantothenate kinase (E. coli) - pantetheine911.66CoA (>1 mM), Acetyl-CoA7.4
Pantetheinase (rat intestinal)4.6Not determinedNone reported4.0-9.0 (broad)
Pantetheinase (horse kidney)Not determinedNot determinedNone reported7.0-8.0

Table 3: Eukaryotic Salvage Pathway Components for Pantetheine Metabolism

ComponentCellular LocationFunctionExpression PatternRegulation
Pantetheinase (Vanin-1)Plasma membrane (GPI-anchored)Hydrolyzes pantetheine to cysteamine + pantothenic acidHigh in liver, intestine, kidneyPPAR-γ, PGC-1α dependent
Pantothenate kinase (PanK1α)CytoplasmPhosphorylates pantothenate to 4-phosphopantothenateHeart, kidney predominantCoA feedback inhibition
Pantothenate kinase (PanK1β)MitochondriaPhosphorylates pantothenate to 4-phosphopantothenateLiver, kidney predominantCoA stimulation, Acetyl-CoA inhibition
PhosphopantetheineCytoplasm/MitochondriaIntermediate in CoA biosynthesisAll tissuesPantetheinase-dependent degradation
CysteamineCytoplasmAntioxidant, taurine precursorAll tissuesVanin-1 dependent generation
Pantothenic acid (vitamin B5)Extracellular/CytoplasmVitamin B5, CoA precursorDietary/supplementalPantetheinase-dependent recycling

Table 4: Regulatory Mechanisms in Coenzyme A Homeostasis

MechanismTarget Enzyme/ProcessEffectPhysiological Significance
Feedback inhibition by CoAPantothenate kinase (Type I)Inhibition at >1 mM CoAPrevents CoA overproduction
Allosteric regulation by Acetyl-CoAPantothenate kinase (PanK1β)Stimulation by CoA, inhibition by Acetyl-CoAFine-tunes CoA levels based on metabolic state
Transcriptional regulation (PanDZ complex)Aspartate α-decarboxylase (PanD)CoA-dependent inhibition of β-alanine synthesisCoordinates pantothenate synthesis with CoA levels
Post-translational modificationMultiple CoA biosynthesis enzymesVariable depending on modificationRapid response to metabolic changes
Pantetheinase-mediated recyclingPhosphopantetheine degradationVitamin B5 recycling for CoA resynthesisEfficient utilization of vitamin B5 resources
Carnitine buffering systemAcyl-CoA homeostasisMaintains free CoA pool during metabolic stressMaintains mitochondrial CoA homeostasis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

278.13002836 g/mol

Monoisotopic Mass

278.13002836 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VCH6X4IARE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

496-65-1

Wikipedia

Pantetheine

Dates

Modify: 2023-08-15
1: Vécsei L, Horváth Z, Tuka B. OLD AND NEW NEUROENDOCRINE MOLECULES: SOMATOSTATIN, CYSTEAMINE, PANTETHINE AND KYNURENINE. Ideggyogy Sz. 2014 Mar 30;67(3-4):107-12. Review. PubMed PMID: 26118251.

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